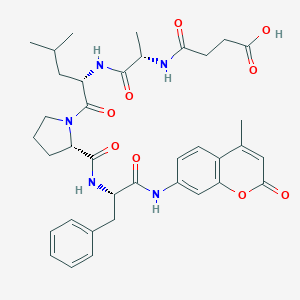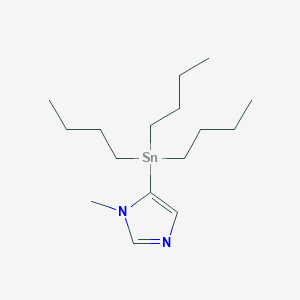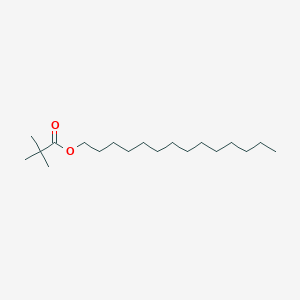
Myristyl neopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristyl neopentanoate is an ester of myristyl alcohol and neopentanoic acid. It is a commonly used ingredient in cosmetic and personal care products due to its emollient and skin conditioning properties. However, it also has potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of myristyl neopentanoate is not fully understood. However, it is believed to enhance skin permeation by disrupting the stratum corneum, the outermost layer of the skin. It may also act as an antioxidant by scavenging free radicals and protecting against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Myristyl neopentanoate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance skin hydration and reduce transepidermal water loss. It may also improve skin barrier function and increase skin elasticity. In addition, myristyl neopentanoate has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using myristyl neopentanoate in lab experiments is its ability to enhance skin permeation, which can be useful for transdermal drug delivery studies. It is also a relatively inexpensive and widely available ingredient. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific formulation and application method used.
Direcciones Futuras
There are several potential future directions for research on myristyl neopentanoate. One area of interest is its potential use in the development of novel drug delivery systems, particularly for transdermal delivery. It may also be further investigated for its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of skin conditions such as eczema and psoriasis. Additionally, research could focus on optimizing the formulation and application methods for maximum effectiveness.
Métodos De Síntesis
Myristyl neopentanoate can be synthesized through the esterification of myristyl alcohol and neopentanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a mild odor.
Aplicaciones Científicas De Investigación
Myristyl neopentanoate has been used in various scientific research applications, including as a component in lipid-based drug delivery systems. It has also been studied for its potential use in transdermal drug delivery due to its ability to enhance skin permeation. Additionally, myristyl neopentanoate has been investigated for its potential anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
144610-93-5 |
|---|---|
Nombre del producto |
Myristyl neopentanoate |
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
tetradecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3 |
Clave InChI |
DCWZELMIUJYGMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Otros números CAS |
144610-93-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



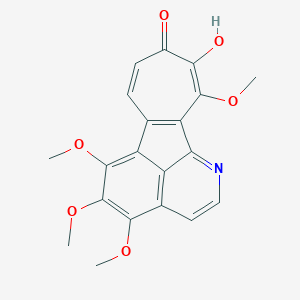
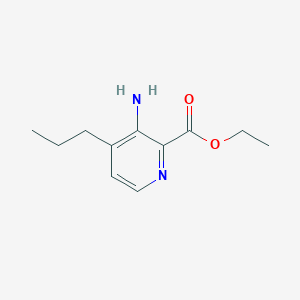

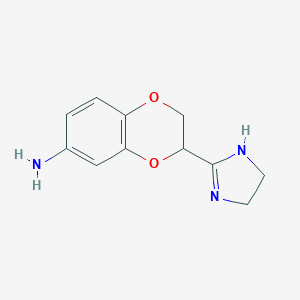
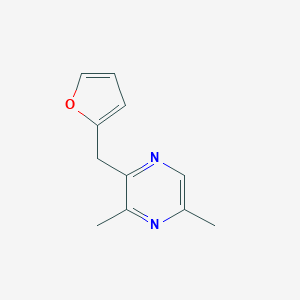
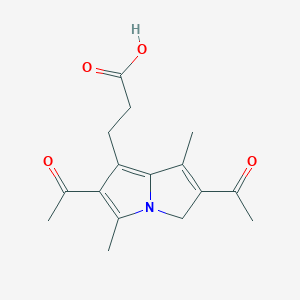
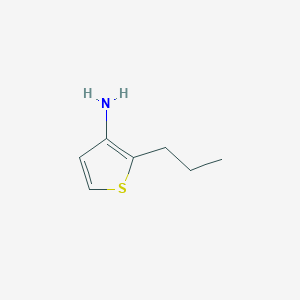
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
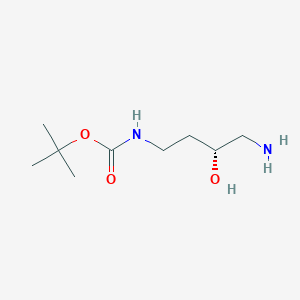
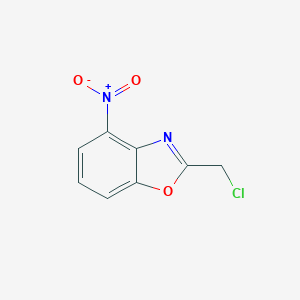
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
